A Technical Guide to the Chemical Properties of 1-(Cyclopentylcarbonyl)indolin-6-amine
A Technical Guide to the Chemical Properties of 1-(Cyclopentylcarbonyl)indolin-6-amine
Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 1-(Cyclopentylcarbonyl)indolin-6-amine. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, predicts its spectroscopic profile, and explores its potential as a versatile scaffold in medicinal chemistry. The narrative synthesizes foundational chemical principles with field-proven insights, explaining the causality behind experimental strategies and highlighting the strategic importance of its constituent moieties—the indoline core and the cyclopentyl group—in modern drug discovery.
Introduction: A Molecule of Strategic Interest
1-(Cyclopentylcarbonyl)indolin-6-amine is a synthetic organic compound featuring a bicyclic indoline core functionalized with both a primary aromatic amine and a tertiary amide. The indoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique three-dimensional, non-planar geometry can confer advantageous pharmacokinetic properties compared to flat aromatic systems. The strategic placement of a primary amine at the 6-position and a cyclopentylcarbonyl group at the nitrogen atom creates a molecule with multiple points for chemical diversification, making it a valuable building block for the synthesis of compound libraries aimed at a wide array of biological targets. This guide will deconstruct the molecule's properties from first principles and provide a forward-looking perspective on its application in drug discovery.
Molecular Identity and Structure
A precise understanding of a molecule's structure is fundamental to predicting its behavior. 1-(Cyclopentylcarbonyl)indolin-6-amine combines an aromatic amine, a saturated heterocycle, and an aliphatic acyl group.
Chemical Identifiers
For clarity and cross-referencing, the key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1019533-47-1 | [4] |
| Molecular Formula | C₁₄H₁₈N₂O | N/A |
| Molecular Weight | 230.31 g/mol | N/A |
| IUPAC Name | (6-amino-2,3-dihydro-1H-indol-1-yl)(cyclopentyl)methanone | N/A |
| SMILES | O=C(C1CCCC1)N2Cc3ccc(N)cc3C2 | [5] |
Structural Elucidation
The molecule's architecture is defined by three key components:
-
Indoline Core: A bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring. This scaffold is a cornerstone of many bioactive compounds.[1]
-
6-Amino Group: A primary aromatic amine (-NH₂) attached to the benzene portion of the indoline. This group is a potent hydrogen bond donor and a key site for nucleophilic reactions.
-
1-Cyclopentylcarbonyl Group: A cyclopentyl ring linked via a carbonyl group to the nitrogen of the indoline, forming a tertiary amide. This moiety adds lipophilicity and a rigid, three-dimensional character.
The interplay of these groups dictates the molecule's overall chemical personality, from its reactivity to its potential biological interactions.
Anticipated Spectroscopic Profile
While empirical spectra for this specific molecule are not widely published, a robust spectroscopic profile can be predicted based on its functional groups. This predictive analysis is crucial for researchers aiming to synthesize or identify this compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for its primary amine and tertiary amide functionalities.
-
N-H Stretching: Two distinct peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=O Stretching: A strong, sharp absorption band is expected around 1650-1630 cm⁻¹, corresponding to the tertiary amide carbonyl group. Its position reflects resonance delocalization with the indoline nitrogen.
-
C-N Stretching: Absorptions for the aromatic C-N bond and the amide C-N bond will appear in the 1350-1200 cm⁻¹ range.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon environments.
-
¹H NMR:
-
Aromatic Protons: Signals for the three protons on the benzene ring of the indoline core are expected between 6.5-7.5 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between 3.0-5.0 ppm, which would disappear upon D₂O exchange.
-
Indoline Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring, likely around 3.0-4.0 ppm.
-
Cyclopentyl Protons: A series of multiplets in the upfield region, approximately 1.5-2.5 ppm. The proton on the carbon attached to the carbonyl will be the most downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.
-
Aromatic Carbons: Multiple signals between 110-150 ppm.
-
Aliphatic Carbons: Signals for the indoline and cyclopentyl CH₂ groups will appear in the 20-50 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₁₄H₁₈N₂O. In accordance with the nitrogen rule, having an even number of nitrogen atoms results in an even nominal molecular weight of 230. The high-resolution mass should correspond to an exact mass of approximately 230.1419.
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Key Fragmentation: Common fragmentation pathways would likely include alpha-cleavage, leading to the loss of the cyclopentyl group (M-69) or the cyclopentylcarbonyl group (M-97).
Synthesis and Chemical Reactivity
The molecule's dual functionality—a nucleophilic amine and a stable amide—defines its synthetic accessibility and subsequent reactivity.
Proposed Synthetic Strategy
A robust and logical synthesis involves the acylation of a commercially available precursor, 6-aminoindoline. This approach is a standard and reliable method for amide bond formation.
Protocol: Acylation of 6-Aminoindoline
-
Reactant Preparation: Dissolve 6-aminoindoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The use of the acid chloride is highly efficient; alternatively, cyclopentanecarboxylic acid could be used with a peptide coupling agent (e.g., HATU, HOBt/EDC).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield 1-(cyclopentylcarbonyl)indolin-6-amine.
Chemical Reactivity Profile
The molecule's reactivity is governed by its two primary functional groups.
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The 6-Amino Group: As a primary aromatic amine, this site is a potent nucleophile.[6] It can readily undergo a variety of classical amine reactions, including:
-
Further Acylation/Sulfonylation: Reaction with other acid chlorides or sulfonyl chlorides to form diamides or sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).[7]
-
-
The Amide Bond: The tertiary amide at the N-1 position is generally robust. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the cyclopentylcarbonyl group and revert to 6-aminoindoline. This stability is a key feature for its use as a stable scaffold.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amine group. However, the N-acyl group is electron-withdrawing, which deactivates the ring. The overall reactivity and regioselectivity of substitution reactions (e.g., halogenation, nitration) would be a balance of these competing effects.
Significance in Drug Discovery and Medicinal Chemistry
The true value of 1-(cyclopentylcarbonyl)indolin-6-amine lies in its potential as a molecular framework for developing new therapeutics.
The Indoline Scaffold as a Privileged Core
The indoline structure is a well-established "privileged scaffold" in drug discovery.[1] Its prevalence in FDA-approved drugs is a testament to its favorable interaction with biological targets and good ADME (absorption, distribution, metabolism, and excretion) properties.[3][8] The non-planar, sp³-rich character of the five-membered ring provides a three-dimensional geometry that can lead to improved binding affinity and selectivity compared to flat aromatic systems.
The Cyclopentyl Group as a Bioisostere
In modern medicinal chemistry, aliphatic rings like cyclopentane are strategically employed as bioisosteres—substituents that retain desired biological activity while improving physicochemical properties.[9][10] The cyclopentyl group in this molecule serves several key purposes:
-
Metabolic Stability: It can act as a bioisostere for a phenyl ring, blocking sites of metabolic oxidation that are common on aromatic systems.[11]
-
Solubility and Lipophilicity: Replacing aromatic rings with saturated carbocycles can modulate lipophilicity (LogP) and solubility, which is critical for optimizing a drug candidate's pharmacokinetic profile.[9]
-
Conformational Rigidity: While cyclopentane itself is flexible, it is more rigid than a comparable acyclic alkyl chain, which can help lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[12]
Conclusion
1-(Cyclopentylcarbonyl)indolin-6-amine is a molecule designed with purpose. Its chemical properties are a direct result of the synergistic combination of a privileged indoline scaffold, a reactive aromatic amine, and a strategically important cyclopentyl moiety. While detailed experimental data is limited in public literature, its characteristics can be reliably predicted through an understanding of fundamental organic chemistry principles. Its straightforward synthesis and dual functional handles make it an exceptionally valuable building block for researchers and drug development professionals seeking to create novel, diverse, and effective small molecule therapeutics.
References
-
Kadela-Tomanek, M., et al. (2013). Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. PubMed Central. Retrieved from [Link]
-
Kaushik, N., et al. (2019). Indole and indoline scaffolds in drug discovery. ResearchGate. Retrieved from [Link]
-
Novak, M., & Rajagopal, S. (2003). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from [Link]
-
Inam, M., et al. (2022). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
Scott, J. S., & Williams, G. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
-
Horsley, R. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Retrieved from [Link]
-
Tantry, S. J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. Retrieved from [Link]
-
American Chemical Society. (2022). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:1630057-63-4 | (3-Bromo-5-fluorophenyl)oxazol-2-ylmethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopentylmethyl)indol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
AA Blocks. (n.d.). N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:1630057-63-4 | (3-Bromo-5-fluorophenyl)oxazol-2-ylmethanone | Chemsrc [chemsrc.com]
- 5. aablocks.com [aablocks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
